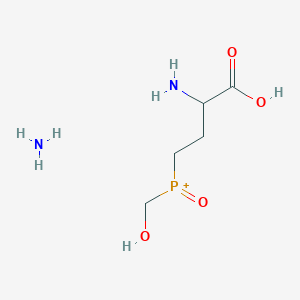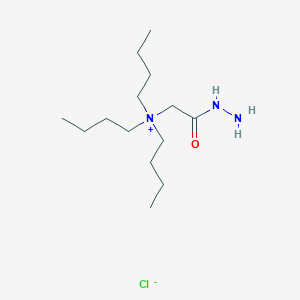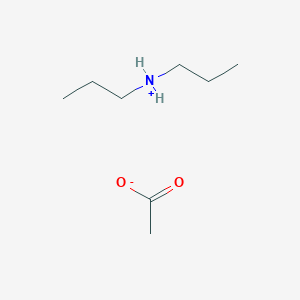
2-Amino-4-(hydroxymethylphosphonoyl)butanoic acid amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-(hydroxymethylphosphonoyl)butanoic acid amine is an organic compound that belongs to the class of d-alpha-amino acids. This compound is characterized by the presence of an amino group, a hydroxymethylphosphonoyl group, and a butanoic acid backbone. It is known for its role as a glutamine synthetase inhibitor and is commonly used in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(hydroxymethylphosphonoyl)butanoic acid amine typically involves the following steps:
Starting Materials: The synthesis begins with the use of butanoic acid derivatives and phosphonoyl chloride.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the proper formation of the hydroxymethylphosphonoyl group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, and involves continuous monitoring of reaction parameters to ensure consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-(hydroxymethylphosphonoyl)butanoic acid amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxymethylphosphonoyl group to a methylphosphonoyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, reduced phosphonoyl compounds, and substituted amino derivatives .
Wissenschaftliche Forschungsanwendungen
2-Amino-4-(hydroxymethylphosphonoyl)butanoic acid amine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role as a glutamine synthetase inhibitor, which has implications in metabolic research.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases related to glutamine metabolism.
Industry: The compound is used in the production of herbicides and other agrochemicals
Wirkmechanismus
The primary mechanism of action of 2-Amino-4-(hydroxymethylphosphonoyl)butanoic acid amine involves the inhibition of glutamine synthetase. This enzyme is responsible for the synthesis of glutamine from glutamate and ammonia. By inhibiting this enzyme, the compound disrupts the nitrogen metabolism in organisms, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glufosinate-P: A similar compound with a hydroxymethylphosphonoyl group, used as a herbicide.
Phosphinothricin: Another glutamine synthetase inhibitor with similar structural features
Uniqueness
2-Amino-4-(hydroxymethylphosphonoyl)butanoic acid amine is unique due to its specific configuration and the presence of both amino and hydroxymethylphosphonoyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various applications .
Eigenschaften
Molekularformel |
C5H14N2O4P+ |
|---|---|
Molekulargewicht |
197.15 g/mol |
IUPAC-Name |
(3-amino-3-carboxypropyl)-(hydroxymethyl)-oxophosphanium;azane |
InChI |
InChI=1S/C5H10NO4P.H3N/c6-4(5(8)9)1-2-11(10)3-7;/h4,7H,1-3,6H2;1H3/p+1 |
InChI-Schlüssel |
LMGXPPIFCATTPT-UHFFFAOYSA-O |
Kanonische SMILES |
C(C[P+](=O)CO)C(C(=O)O)N.N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[Carbonato(2-)-O]triphenylbismuth](/img/structure/B12511944.png)


![Tricyclo[10.4.0.04,9]hexadeca-1(16),2,4,6,8,10,12,14-octaene](/img/structure/B12511959.png)
![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-methylbutoxy)propanoic acid](/img/structure/B12511975.png)

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12511977.png)



![4-Phenyl-2-({3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]-2-benzofuran-1-ylidene}methyl)-4,5-dihydro-1,3-oxazole](/img/structure/B12512004.png)
![2-[4,5-Dihydroxy-6-[(2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl)oxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12512016.png)

